molecular formula C12H14N2O6 B178512 Pentan-2-yl 3,5-dinitrobenzoate CAS No. 10574-10-4

Pentan-2-yl 3,5-dinitrobenzoate

Cat. No. B178512
CAS RN: 10574-10-4
M. Wt: 282.25 g/mol
InChI Key: UJIRDPTTWKRINN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentan-2-yl 3,5-dinitrobenzoate, also known as DNBP, is a chemical compound that is commonly used as a reagent in scientific research. DNBP is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. This compound is widely used in the synthesis of various chemicals and pharmaceuticals due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of Pentan-2-yl 3,5-dinitrobenzoate is not well understood. However, it is known that Pentan-2-yl 3,5-dinitrobenzoate is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Pentan-2-yl 3,5-dinitrobenzoate is also known to have antioxidant properties, which may contribute to its biological activity.

Biochemical And Physiological Effects

Pentan-2-yl 3,5-dinitrobenzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to cause oxidative stress and DNA damage in cells. Pentan-2-yl 3,5-dinitrobenzoate has also been shown to have neurotoxic effects, causing damage to the nervous system. Pentan-2-yl 3,5-dinitrobenzoate has been shown to have cytotoxic effects, causing cell death in a variety of cell types.

Advantages And Limitations For Lab Experiments

Pentan-2-yl 3,5-dinitrobenzoate is a versatile reagent that is widely used in laboratory experiments. It is relatively easy to synthesize and is readily available. Pentan-2-yl 3,5-dinitrobenzoate is also stable and has a long shelf life. However, Pentan-2-yl 3,5-dinitrobenzoate is toxic and must be handled with care. It is also expensive, which may limit its use in some laboratories.

Future Directions

There are several future directions for the use of Pentan-2-yl 3,5-dinitrobenzoate in scientific research. One potential application is in the synthesis of new pharmaceuticals. Pentan-2-yl 3,5-dinitrobenzoate could be used as a starting material for the synthesis of new drugs with unique properties. Another potential application is in the development of new analytical methods for the detection of nitroaromatic compounds in environmental samples. Finally, Pentan-2-yl 3,5-dinitrobenzoate could be used as a tool for studying the mechanisms of oxidative stress and neurotoxicity in cells.

Synthesis Methods

Pentan-2-yl 3,5-dinitrobenzoate is synthesized by the reaction of 3,5-dinitrobenzoic acid with pentan-2-ol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. This synthesis method is widely used in laboratories and is considered to be an efficient and cost-effective way of producing Pentan-2-yl 3,5-dinitrobenzoate.

Scientific Research Applications

Pentan-2-yl 3,5-dinitrobenzoate is widely used in scientific research due to its unique properties. It is commonly used as a reagent in the synthesis of various chemicals and pharmaceuticals. Pentan-2-yl 3,5-dinitrobenzoate is also used as a standard for the analysis of nitroaromatic compounds in environmental samples. Pentan-2-yl 3,5-dinitrobenzoate is used as a precursor for the synthesis of nitrocellulose, an important material used in the manufacture of explosives.

properties

CAS RN

10574-10-4

Product Name

Pentan-2-yl 3,5-dinitrobenzoate

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

pentan-2-yl 3,5-dinitrobenzoate

InChI

InChI=1S/C12H14N2O6/c1-3-4-8(2)20-12(15)9-5-10(13(16)17)7-11(6-9)14(18)19/h5-8H,3-4H2,1-2H3

InChI Key

UJIRDPTTWKRINN-UHFFFAOYSA-N

SMILES

CCCC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

synonyms

Benzoic acid, 3,5-dinitro-, 1-Methylbutyl ester

Origin of Product

United States

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